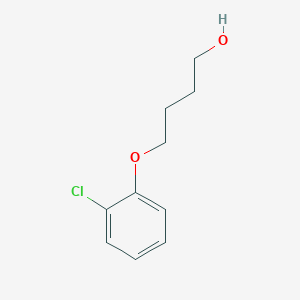
4-(2-Chlorophenoxy)-1-butanol
Vue d'ensemble
Description
4-(2-Chlorophenoxy)-1-butanol (4-CPB) is a synthetic compound that has been studied for its potential uses in a range of scientific research applications. It is a member of the family of phenoxyacetic acids, a class of compounds with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. In
Applications De Recherche Scientifique
Sorption and Environmental Fate
4-(2-Chlorophenoxy)-1-butanol belongs to a group of compounds that have been studied for their sorption to soil, organic matter, and minerals, impacting environmental fate and mobility. Studies highlight the importance of soil parameters such as pH, organic carbon content, and iron oxides in determining the sorption behavior of similar phenoxy herbicides. These parameters help rationalize the sorption processes, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).
Biofuel Production
The relevance of butanol, including derivatives such as 4-(2-Chlorophenoxy)-1-butanol, extends to biofuel production. Butanol presents as a competitive renewable biofuel due to its favorable properties compared to conventional gasoline, diesel fuel, and other biofuels like ethanol and biodiesel. It demonstrates potential to overcome drawbacks associated with low-carbon alcohols or biodiesel, including higher energy content and lower volatility. Innovations in butanol production, including metabolic engineering and advanced fermentation techniques, are under review to enhance its cost-effectiveness and sustainability as a biofuel (Jin, Yao, Liu, Lee, & Ji, 2011).
Environmental Impact and Toxicity
The environmental persistence and potential toxicity of compounds similar to 4-(2-Chlorophenoxy)-1-butanol, such as chlorophenols, have been assessed in relation to their impact on the aquatic environment. The moderate toxic effects to mammalian and aquatic life, alongside the potential for considerable toxicity to fish upon long-term exposure, have been documented. The presence of adapted microflora significantly influences the persistence of these compounds, highlighting the complex interactions within ecosystems that determine environmental impact (Krijgsheld & Gen, 1986).
Wastewater Treatment
Concerning industrial applications, the treatment of wastewater from pesticide production, which may include compounds like 4-(2-Chlorophenoxy)-1-butanol, is a critical area of research. High-strength wastewater containing a range of toxic pollutants poses challenges for treatment. Biological processes and granular activated carbon are discussed as prevalent methods for treating high-strength wastewaters rich in recalcitrant compounds. These methods aim to achieve efficient removal and ensure compliance with legislative standards, such as the Water Framework Directive (Goodwin, Carra, Campo, & Soares, 2018).
Mécanisme D'action
Target of Action
It is suggested that compounds with similar structures may interact with secretory leukocyte protease inhibitor (slpi) . SLPI has been implicated in the progression and metastasis of certain cancers .
Mode of Action
It is known that structurally similar antiseizure molecules interact with their targets in a way that is still unidentified .
Biochemical Pathways
It is known that compounds with similar structures can influence the formation of polychlorinated dibenzo p-dioxins and dibenzo-furans (pcdd/fs) during thermal processes .
Pharmacokinetics
A compound with a similar structure, (s)-n-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (s-23), has been studied in male rats as an animal model of hormonal male contraception .
Result of Action
A compound with a similar structure, (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (cba), has been shown to have electrophysiological effects in canine left ventricular cardiomyocytes .
Action Environment
It is known that the aquatic environment can be contaminated by the application of pesticides with similar structures, posing serious health risks to the aquatic ecosystem and human beings .
Propriétés
IUPAC Name |
4-(2-chlorophenoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHMMCBERJAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





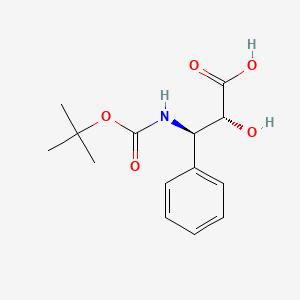



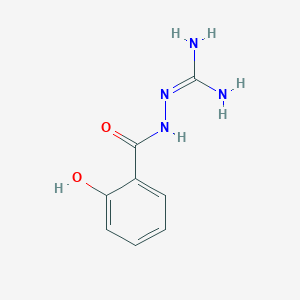
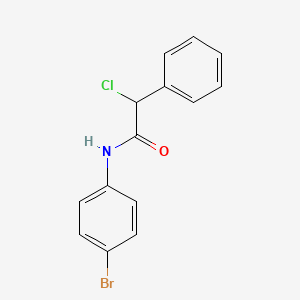

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
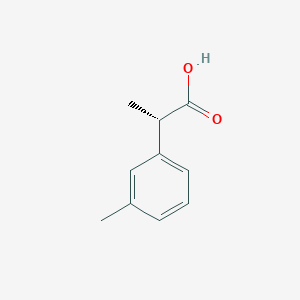
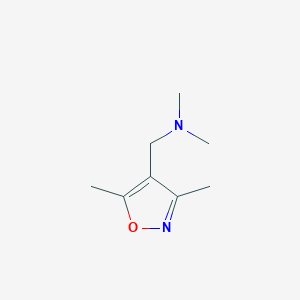
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)